Product packaging for Methyl octadeca-6,9,12-trienoate(Cat. No.:CAS No. 2676-41-7)

Methyl octadeca-6,9,12-trienoate

Cat. No.: B12454620
CAS No.: 2676-41-7
M. Wt: 292.5 g/mol
InChI Key: JFRWATCOFCPIBM-UHFFFAOYSA-N
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Description

Significance within Polyunsaturated Fatty Acid Methyl Esters (FAMEs) Research

The analysis of fatty acids, particularly polyunsaturated fatty acids (PUFAs), is fundamental in fields ranging from food science to pharmaceuticals. These fatty acids are typically analyzed as their methyl esters (FAMEs) due to their increased volatility and stability, which makes them suitable for gas chromatography (GC). restek.comgcms.cz Within this context, Methyl octadeca-6,9,12-trienoate, also known as methyl gamma-linolenate, holds considerable importance.

It serves as an important standard for the identification and quantification of omega-6 fatty acids in various samples. trajanscimed.comsigmaaldrich.com Its distinct structure, with double bonds at the 6th, 9th, and 12th carbon positions, provides a key reference point in the chromatographic separation of complex FAME mixtures, such as those derived from plant and marine oils. restek.comtrajanscimed.com Furthermore, its role as a derivative of gamma-linolenic acid (GLA), an omega-6 fatty acid with noted biological relevance, makes it a valuable compound in nutritional and biochemical studies. sigmaaldrich.comnih.gov Research into its potential as a tumor suppression agent is also an area of interest. sigmaaldrich.com

Historical Context of this compound Investigations

The scientific journey of this compound is intrinsically linked to the broader history of fatty acid research. Early methodologies for FAMEs analysis relied on packed column gas chromatography. gcms.cz While foundational, these techniques offered limited resolution compared to modern methods.

A significant body of research emerged in the 1980s and 1990s focusing on the parent molecule, gamma-linolenic acid (GLA), and its potential in relation to chronic inflammatory conditions. nih.gov These studies often involved the analysis of GLA-rich botanical oils, where the fatty acids would be converted to their methyl esters, including this compound, for analytical purposes. The development of capillary columns for gas chromatography marked a significant advancement, allowing for much-improved separation and resolution of individual FAMEs, including the various isomers of octadecatrienoic acid. restek.com

Current Research Landscape and Emerging Academic Trends

Contemporary research on this compound is characterized by a focus on high-purity isolation, advanced analytical techniques, and exploration of its biological activities. A notable trend is the isolation of this compound from natural sources. For instance, studies have detailed its extraction from the microalga Spirulina platensis and its presence in Opuntia ficus-indica seed oil. nih.govnih.gov

A significant recent development is the creation of certified reference materials (CRMs) for gamma-linolenic acid methyl ester. nih.gov These CRMs, developed in accordance with international standards, are crucial for ensuring the accuracy and reliability of GLA measurements in food and pharmaceutical quality control. nih.gov This highlights a move towards greater standardization and validation in the analysis of this compound. Furthermore, its potential anti-inflammatory and apoptosis-inducing effects continue to be areas of active investigation. nih.gov

Methodological Paradigms in this compound Studies

The study of this compound employs a range of sophisticated analytical and preparative techniques.

Sample Preparation and Derivatization: A common initial step involves the extraction of lipids from a given matrix. These lipids then undergo saponification to yield free fatty acid salts, which are subsequently derivatized to form FAMEs. gcms.cz This esterification is often achieved using reagents like boron trifluoride in methanol (B129727). gcms.cz

Chromatographic Techniques: Gas chromatography (GC) is the cornerstone of FAME analysis. restek.com Modern systems often utilize high-resolution capillary columns, such as those with polyethylene (B3416737) glycol (WAX) stationary phases, coupled with either a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and structural confirmation. restek.comwhoi.edu High-performance liquid chromatography (HPLC), particularly preparative HPLC, is also employed for the isolation and purification of this compound from complex mixtures, such as evening primrose oil. nih.gov

Spectroscopic and Other Analytical Methods: For definitive structural elucidation, a combination of spectroscopic methods is used. These include high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectrophotometry (IR). nih.gov Quantitative NMR (qNMR) has also been utilized for purity assessment. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Synonyms Methyl gamma-linolenate, γ-Linolenic Acid methyl ester, (6Z,9Z,12Z)-Methyl octadeca-6,9,12-trienoate
Molecular Formula C19H32O2
Molecular Weight 292.46 g/mol
CAS Number 16326-32-2
Form Liquid
Boiling Point 162 °C at 0.5 mmHg
Refractive Index n20/D 1.476

Data sourced from multiple references. sigmaaldrich.comnist.govcaymanchem.combldpharm.com

Table 2: Key Analytical Techniques in this compound Research

Technique Purpose
Gas Chromatography (GC) Separation and quantification of FAMEs
Mass Spectrometry (MS) Identification and structural confirmation
High-Performance Liquid Chromatography (HPLC) Isolation and purification
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity assessment
Infrared Spectrophotometry (IR) Confirmation of functional groups

Information compiled from various research articles. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B12454620 Methyl octadeca-6,9,12-trienoate CAS No. 2676-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2676-41-7

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadeca-6,9,12-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3

InChI Key

JFRWATCOFCPIBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC

Origin of Product

United States

Advanced Synthetic Routes and Chemical Modifications of Methyl Octadeca 6,9,12 Trienoate

Chemoenzymatic Synthesis Methodologies for Methyl Octadeca-6,9,12-trienoate

Chemoenzymatic methods combine the selectivity of biological catalysts with the principles of chemical synthesis, offering efficient and specific routes to desired compounds.

Enzymatic synthesis using lipases provides a milder and more selective alternative to conventional chemical methods for producing fatty acid methyl esters. nih.gov Lipases can catalyze both the direct esterification of free fatty acids and the transesterification of triglycerides.

Esterification: In this process, a free fatty acid (gamma-linolenic acid) reacts with an alcohol (methanol) to form the corresponding ester (this compound). Lipases such as those from Rhizopus delemar have been effectively used to selectively esterify fatty acids. For instance, in a process to purify GLA, a mixture of free fatty acids was selectively esterified with lauryl alcohol using Rhizopus delemar lipase (B570770), demonstrating the enzyme's ability to discriminate between different fatty acid structures. dss.go.th While this example uses lauryl alcohol, the principle applies to esterification with methanol (B129727) to produce the methyl ester. The use of nanomicelles with surfactants like TPGS-750-M has been shown to enable efficient lipase-catalyzed esterification in aqueous media, a significant advancement for green chemistry. rsc.org

Transesterification: This is a common industrial method for biodiesel production and can be adapted for synthesizing specific methyl esters. nih.gov In this reaction, a triglyceride (an oil rich in GLA, like borage oil) reacts with methanol to produce a mixture of fatty acid methyl esters, including this compound, and glycerol (B35011). mdpi.com Lipases are advantageous as they operate under mild conditions, preventing the degradation of sensitive polyunsaturated fatty acids and avoiding the formation of unwanted by-products like soaps that can occur with alkaline chemical catalysts. mdpi.comnih.gov Immobilized lipases, such as Thermomyces lanuginosus lipase (TLL) on hydrophobic supports, have shown high efficiency in the ethanolysis of borage oil, achieving yields comparable to chemical methods. mdpi.com This approach not only allows for high conversion rates but also enables the reuse of the enzyme, making the process more economical and sustainable. mdpi.com

The natural form of gamma-linolenic acid features all cis (or Z) double bonds at the 6, 9, and 12 positions. However, the synthesis of specific geometric isomers (containing trans or E bonds) is a complex challenge in organic chemistry, often pursued to study the metabolic and physiological effects of different isomeric structures.

A reported stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, an isomer of a conjugated linoleic acid metabolite, illustrates the intricate steps required. nih.gov The multi-step synthesis involved:

Palladium-catalyzed cross-coupling reactions to build the carbon backbone.

A stereoselective Wittig reaction to create a specific (Z) double bond.

Stereocontrolled reduction of a triple bond to form the other double bonds.

Carbonation with CO2 to form the final carboxylic acid. nih.gov

Derivatization Strategies for Analytical and Mechanistic Studies

To study the properties, metabolism, and detection of octadeca-6,9,12-trienoic acid, it is often chemically modified or "derivatized."

The most common derivatization is the conversion to its Fatty Acid Methyl Ester (FAME) , which is this compound itself. This is a standard procedure in the analysis of fatty acids. FAMEs are more volatile and less polar than their corresponding free fatty acids, making them ideal for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comsigmaaldrich.com The fatty acid profile of an oil or lipid extract is routinely determined by transesterifying the lipids to FAMEs before injection into the GC system.

For mechanistic and metabolic studies, radiolabeled analogs are synthesized. For example, the synthesis of [1-¹⁴C]-labeled (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid was achieved by using [¹⁴C]O₂ in the final carbonation step of the chemical synthesis. nih.gov These labeled compounds allow researchers to trace the metabolic fate of the fatty acid within a biological system, providing invaluable information on its absorption, distribution, and conversion into other molecules. nih.gov

Spectroscopic Tagging and Labeling of this compound

The study of this compound, the methyl ester of γ-linolenic acid (GLA), within complex biological systems necessitates methods to track its absorption, distribution, and metabolic fate. Spectroscopic tagging and isotopic labeling are critical techniques that enable researchers to visualize and quantify this fatty acid ester without significantly altering its fundamental biochemical behavior. These approaches involve attaching fluorescent molecules or incorporating stable isotopes into the compound's structure.

Fluorescent Labeling

Fluorescently labeled fatty acids are powerful tools for cellular imaging, allowing for the real-time visualization of fatty acid uptake, transport, and incorporation into various lipid structures within living cells. thermofisher.com By attaching a fluorophore, a molecule that absorbs light at one wavelength and emits it at a longer wavelength, researchers can monitor the spatiotemporal dynamics of fatty acid metabolism and distribution using fluorescence microscopy.

Common fluorescent dyes used for labeling fatty acids include boron-dipyrromethene (BODIPY) and nitrobenzoxadiazole (NBD). thermofisher.comresearchgate.net BODIPY-labeled fatty acid analogs are particularly favored due to their bright fluorescence, high photostability, and minimal disruption of the fatty acid's biological activity. The fluorophore is typically attached to the terminal (omega) carbon of the fatty acid's alkyl chain to minimize interference with enzymatic processes involving the carboxyl group. researchgate.net These fluorescent analogues have been instrumental in studying the intracellular pathways of fatty acids, including their localization to lipid droplets, the endoplasmic reticulum, and the Golgi apparatus. nih.gov

Interactive Table: Common Fluorescent Probes for Fatty Acid Labeling

FluorophoreCommon AbbreviationExcitation (nm, approx.)Emission (nm, approx.)Key Features
Boron-dipyrrometheneBODIPY505511Bright, photostable, less sensitive to environmental polarity.
NitrobenzoxadiazoleNBD465535Environmentally sensitive, fluorescence increases in nonpolar environments.
cis-Parinaric AcidPnA300-320420A naturally fluorescent fatty acid, a close structural analog to native lipids. thermofisher.com
DansylDansyl330-350510-540Environmentally sensitive probe, often used for membrane studies.
PyrenePyrene340375-395 (monomer)Exhibits excimer formation in close proximity, useful for studying membrane fluidity.

Isotopic Labeling

Isotopic labeling involves replacing one or more atoms in the this compound molecule with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). isotope.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished and quantified by mass spectrometry (MS). This technique is invaluable for metabolic flux analysis, which traces the pathways of a molecule through a biological system, and for absolute quantification of the compound in complex biological samples. isotope.com

The synthesis of isotopically labeled methyl octadecatrienoates has been described in detail. For example, deuterium-labeled versions of a related isomer, methyl cis-9,cis-12,cis-15-octadecatrienoate, have been prepared. nih.gov One route involved a Wittig coupling reaction between a deuterated C6 fragment (3,4-dideutero-cis-3-hexenyltriphenylphosphonium bromide) and a C12 fragment (methyl 12-oxo-cis-9-dodecenoate). nih.gov Another approach introduced deuterium atoms into a C9 fragment (methyl 9-oxononanoate-6,6,7,7-d₄) which was then coupled with a non-deuterated C9 fragment. nih.gov The final labeled products are purified from any isomers formed during synthesis using techniques like silver resin chromatography. nih.gov

Interactive Table: Stable Isotopes Used in Fatty Acid Labeling

IsotopeSymbolNatural Abundance (%)ApplicationDetection Method
Deuterium²H or D0.015%Metabolic tracing, quantificationMass Spectrometry (MS)
Carbon-13¹³C1.1%Metabolic flux analysis, quantificationMass Spectrometry (MS), NMR Spectroscopy
Nitrogen-15¹⁵N0.37%Labeling of nitrogen-containing lipid headgroupsMass Spectrometry (MS), NMR Spectroscopy
Oxygen-18¹⁸O0.20%Mechanistic studies of lipid metabolismMass Spectrometry (MS)

Synthesis of this compound Analogues for Receptor Binding Studies

This compound and its parent fatty acid, γ-linolenic acid, are known to interact with specific cellular receptors, most notably G protein-coupled receptors (GPCRs) like GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). nih.govbiomolther.org GPR120 is activated by long-chain fatty acids and plays a role in various physiological processes, including glucose metabolism, inflammation, and taste perception. nih.govnih.gov To probe the specific interactions between the fatty acid ligand and the receptor, and to develop more potent or selective therapeutic agents, researchers synthesize a variety of chemical analogues.

The synthesis of these analogues typically involves systematic modifications to the fatty acid structure to understand the structure-activity relationship (SAR). Key modifications can be made to the carboxylic acid head group, the hydrocarbon tail, or the positions and geometry of the double bonds.

One major area of research is the development of synthetic agonists for GPR120. chemrxiv.org While natural fatty acids activate the receptor, they often have low potency and can be rapidly metabolized. Therefore, synthetic analogues are designed to overcome these limitations. For instance, researchers have replaced the flexible fatty acid backbone with more rigid scaffold systems, such as a chromane (B1220400) core, while retaining a propionic acid side chain that mimics the crucial carboxylic acid head group of the natural ligand. nih.gov The carboxylic group is essential for activity, as it is believed to form a key interaction with an arginine residue (Arg99) in the GPR120 binding pocket. chemrxiv.org

Another synthetic strategy involves creating ester derivatives of other molecules with the fatty acid. For example, a linolenoyl derivative of the natural flavonoid pinocembrin (B1678385) was synthesized, and its activity was suggested to involve GPR120 activation. nih.gov This approach aims to combine the properties of two different molecules to enhance a desired biological effect. The development of such analogues is crucial for creating tool compounds to study receptor function and for the discovery of potential drugs for conditions like type 2 diabetes. nih.govbohrium.com

Interactive Table: Examples of Synthetic Fatty Acid Analogues for Receptor Binding Studies

Analogue ClassStructural ModificationPurposeTarget Receptor Example
Chromane Propionic AcidsReplacement of the aliphatic chain with a rigid chromane scaffold; retains the carboxylic acid group. nih.govTo create more potent and selective agonists with improved pharmacokinetic properties.GPR120 (FFAR4) nih.gov
Tetrazole AnaloguesReplacement of the carboxylic acid head group with a bioisosteric tetrazole moiety. nih.govTo explore alternative acidic groups for receptor interaction and improve drug-like properties.GPR120 (FFAR4) nih.gov
Flavonoid-Fatty Acid EstersEsterification of a fatty acid (e.g., linolenic acid) to another molecule like a flavonoid. nih.govTo enhance the biological activity or targeting of the parent molecule.GPR120 (FFAR4) nih.gov
Peptide LigandsNon-lipid structures, such as hexapeptides, identified through computational screening to mimic fatty acid binding. bohrium.comTo expand the chemical space of potential ligands beyond traditional fatty acid structures.GPR120 (FFAR4) bohrium.com

Biosynthesis, Metabolic Pathways, and Enzymatic Intermediations of Methyl Octadeca 6,9,12 Trienoate

Endogenous Biosynthesis of Gamma-Linolenic Acid and its Methyl Ester Precursors

The formation of methyl octadeca-6,9,12-trienoate, also known as methyl gamma-linolenate, is intrinsically linked to the biosynthesis of its precursor, gamma-linolenic acid (GLA). This process involves a series of specific enzymatic reactions, primarily desaturation of a precursor fatty acid followed by methylation.

Δ6-Desaturase Activity in Fatty Acid Elongation-Desaturation Pathways

Gamma-linolenic acid (GLA), systematically known as (6Z,9Z,12Z)-octadecatrienoic acid, is a polyunsaturated fatty acid synthesized from linoleic acid (LA). acs.orgnih.gov The key enzymatic step in this conversion is catalyzed by the enzyme Δ6-desaturase (delta-6-desaturase). acs.orgnih.gov This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of the fatty acid chain. acs.orgwikipedia.org

Δ6-desaturase is a critical component of the fatty acid desaturation and elongation pathway found in various organisms, including mammals, plants, fungi, and cyanobacteria. nih.govwikipedia.orgnih.gov In this pathway, it acts on linoleic acid (18:2, n-6) to produce GLA (18:3, n-6). nih.govgoogle.com The same enzyme can also convert α-linolenic acid (ALA; 18:3, n-3) into stearidonic acid (SDA; 18:4, n-3). nih.govgoogle.com The activity of Δ6-desaturase is a rate-limiting step and can be influenced by various factors, including age and diet. wikipedia.org In humans, this enzyme is encoded by the FADS2 gene. wikipedia.org

Research has successfully leveraged this enzyme for biotechnological production of GLA. For instance, expressing the gene for Δ6-desaturase from the fungus Pythium irregulare in the plant Brassica juncea resulted in a significant accumulation of GLA, reaching up to 40% of the total seed fatty acids. nih.gov Similarly, the expression of a cyanobacterial Δ6-desaturase gene in transgenic tobacco plants led to the production of GLA, which is not normally found in these plants. nih.gov

Research Findings on Δ6-Desaturase Activity
Organism/SystemEnzyme SourceSubstrateProductKey FindingReference
Mammalian SystemsEndogenous (FADS2 gene)Linoleic Acid (LA)γ-Linolenic Acid (GLA)Key step in endogenous GLA biosynthesis; activity can be suppressed in certain disease states. acs.orgwikipedia.org
Brassica juncea (Indian Mustard)Pythium irregulare (Fungus)Linoleic Acid (LA)γ-Linolenic Acid (GLA)Transgenic expression led to GLA accumulation up to 40% of total seed fatty acids. nih.gov
Nicotiana tabacum (Tobacco)CyanobacteriumLinoleic Acid (LA)γ-Linolenic Acid (GLA)First example of engineering 'novel' polyunsaturated fatty acid production in transgenic plants. nih.gov
Zygomycetes FungiEndogenousLinoleic Acid (LA)γ-Linolenic Acid (GLA)Demonstrated competition for substrates among Δ6, Δ9, and Δ15 desaturases in different fungal strains. nih.gov

Methyltransferase Enzymes Involved in FAME Formation

Once gamma-linolenic acid is synthesized, it can be converted to its methyl ester, this compound. This reaction is a form of methylation catalyzed by a class of enzymes known as fatty-acid O-methyltransferases (EC 2.1.1.15). wikipedia.org These enzymes facilitate the transfer of a methyl group from a donor molecule to the carboxyl group of a fatty acid, forming a fatty acid methyl ester (FAME). ontosight.ai

The primary methyl donor in these biological reactions is S-adenosyl-L-methionine (SAM). wikipedia.orgontosight.ai The general reaction is as follows:

S-adenosyl-L-methionine + a fatty acid ⇌ S-adenosyl-L-homocysteine + a fatty acid methyl ester wikipedia.org

These methyltransferases are classified as transferases, specifically one-carbon group methyltransferases. wikipedia.org While some methyltransferases exhibit high specificity for their substrates, others have a broader range. nih.gov For example, the Juvenile Hormone Acid O-Methyltransferase from Drosophila melanogaster (DmJHAMT) has been shown to have broad specificity for medium-chain free fatty acids and has been used in engineered E. coli to produce FAMEs. nih.gov This demonstrates a viable enzymatic pathway for the direct methylation of free fatty acids like GLA to their corresponding methyl esters. nih.gov

Catabolic Pathways of this compound in Non-Human Biological Systems

The breakdown of fatty acid methyl esters, including trienoic FAMEs like this compound, occurs primarily through beta-oxidation. This catabolic process systematically shortens the fatty acid chain to produce energy. In eukaryotes, this process takes place in both the mitochondria and peroxisomes. wikipedia.orgnih.gov

Beta-Oxidation Mechanisms in Cellular Models and Lower Organisms

Beta-oxidation is a cyclical process that breaks down fatty acyl-CoA molecules into acetyl-CoA, NADH, and FADH2. wikipedia.org The acetyl-CoA can then enter the citric acid cycle for further energy production. wikipedia.org While the core process is similar for most fatty acids, the presence of double bonds, as in this compound, requires additional enzymatic steps.

For unsaturated fatty acids, the standard beta-oxidation pathway is supplemented by isomerase and reductase enzymes that reconfigure the double bonds to allow the hydratase and dehydrogenase enzymes of the main pathway to act. nih.gov For polyunsaturated fatty acids, this can be more complex. Studies on the mitochondrial metabolism of octa-2,4,6-trienoic acid, a short-chain trienoic acid, revealed that it is a substrate for NADPH-dependent 2,4-dienoyl-CoA reductase. nih.gov This enzyme is crucial for facilitating the further beta-oxidation of intermediates with conjugated double bonds, allowing for the complete degradation of the fatty acid. nih.gov

Peroxisomal and Mitochondrial Metabolism of Trienoic FAMEs

Both mitochondria and peroxisomes are capable of beta-oxidation, but they have different substrate specificities and enzymatic machinery. nih.govaocs.org

Mitochondrial Metabolism: Mitochondria are the primary site for the beta-oxidation of short, medium, and long-chain saturated fatty acids. wikipedia.orgnih.gov They are highly efficient at generating ATP from this process. nih.gov The breakdown of polyunsaturated fatty acids in mitochondria requires auxiliary enzymes to handle the non-standard double bond configurations. nih.gov The inner mitochondrial membrane is the location of the key enzyme complex, mitochondrial trifunctional protein, which facilitates this process. wikipedia.org

Peroxisomal Metabolism: Peroxisomes are particularly important for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some polyunsaturated fatty acids that are not readily metabolized by mitochondria. nih.govresearchgate.netmdpi.com Unlike in mitochondria, the first step of peroxisomal beta-oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). aocs.org The subsequent steps are catalyzed by a bifunctional enzyme and a thiolase. mdpi.com Peroxisomal oxidation is a chain-shortening process; the resulting shorter acyl-CoAs are then transported to mitochondria for complete oxidation. mdpi.com Peroxisomes play a crucial role in metabolizing a variety of lipids, including eicosanoids and dicarboxylic acids, indicating their capacity to handle complex fatty acid structures. researchgate.net

Comparison of Mitochondrial and Peroxisomal Beta-Oxidation
FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Primary Substrates Short, medium, and long-chain fatty acidsVery-long-chain fatty acids (VLCFAs), branched-chain fatty acids, polyunsaturated fatty acids
First Enzyme Acyl-CoA DehydrogenaseAcyl-CoA Oxidase
Electron Acceptor in First Step FAD (forming FADH₂)O₂ (forming H₂O₂)
Energy Production Directly linked to ATP synthesis via the electron transport chainNot directly linked to ATP synthesis; produces heat
Outcome Complete oxidation to acetyl-CoAChain-shortening; products are further oxidized in mitochondria
References wikipedia.orgnih.govaocs.org nih.govaocs.orgresearchgate.netmdpi.com

Enzymatic Biotransformations and Substrate Specificity Studies

Beyond its primary synthesis and breakdown, this compound and its precursor, GLA, can be substrates for various enzymatic biotransformations. These transformations are of significant interest for producing bioactive compounds.

Lipases are a key class of enzymes that can act on fatty acid esters. For example, commercial Thermomyces lanuginosus lipase (B570770) (TLL) has been used for the enzymatic ethanolysis of borage oil, which is rich in GLA, to produce fatty acid ethyl esters (FAEEs). mdpi.com This reaction achieved a conversion yield comparable to chemical methods. mdpi.com Such lipases could similarly catalyze the transesterification of triglycerides with methanol (B129727) to produce this compound or its hydrolysis back to the free fatty acid, depending on the reaction conditions.

The substrate specificity of the enzymes in the fatty acid metabolic pathways is crucial. The Δ6-desaturase, for example, shows activity on both n-6 (linoleic acid) and n-3 (alpha-linolenic acid) fatty acids, indicating a degree of flexibility. nih.gov In some fungal systems, a competition for fatty acid substrates between Δ6, Δ9, and Δ15 desaturases has been observed, highlighting how the relative activities of these enzymes dictate the final fatty acid profile of an organism. nih.gov These enzymatic interactions and specificities are central to the targeted biotechnological production of specific polyunsaturated fatty acids and their derivatives.

Positional Specificity of Lipases and Esterases on this compound

Lipases and esterases are key enzymes responsible for the hydrolysis of ester bonds, and their activity on this compound is of significant interest. The positional specificity of these enzymes dictates which ester bonds in a lipid molecule are preferentially cleaved.

Lipases exhibit different types of specificity, including substrate, positional, fatty acid, and stereospecificity. nih.gov In the context of triacylglycerols, lipases are often categorized as non-specific, hydrolyzing all ester bonds, or sn-1,3 specific, acting only on the outer positions of the glycerol (B35011) backbone. nih.gov While this compound is a single methyl ester and not a triacylglycerol, the principles of lipase activity on ester bonds are still relevant. The hydrolysis of the methyl ester bond by a lipase or esterase would release methanol and the free fatty acid, γ-linolenic acid.

Research on the hydrolysis of long-chain n-3 polyunsaturated fatty acids from seal milk triglycerides has highlighted the role of gastric lipase in their breakdown. nih.gov While this study focused on triglycerides, it underscores the capability of lipases to act on polyunsaturated fatty acid esters. Furthermore, studies on polyisoprenylated methylated protein methyl esterase (PMPMEase) have shown that this enzyme hydrolyzes protein methyl esters, and its activity can be inhibited by polyunsaturated fatty acids. nih.govnih.gov This indicates a potential for interaction between esterases and polyunsaturated fatty acid derivatives.

The enzymatic hydrolysis of fatty acid methyl esters is a known process, and various lipases can be employed to catalyze this reaction. google.com The efficiency and specificity of this hydrolysis can be influenced by the type of lipase and the reaction conditions.

Table 1: General Positional Specificity of Selected Lipases on Triacylglycerols

Lipase SourcePositional Specificity
Candida antarctica Lipase BNon-specific (acts on all positions)
Rhizomucor miehei Lipasesn-1,3 specific
Thermomyces lanuginosus Lipasesn-1,3 specific
Geotrichum candidum LipasePreference for fatty acids with cis-9-unsaturation
Pancreatic Lipasesn-1,3 specific

This table provides a general overview of lipase specificity on triacylglycerols, which can infer potential activity on the ester bond of this compound.

Oxidative Enzyme Interactions with Polyunsaturated Fatty Acid Methyl Esters

The double bonds in the polyunsaturated chain of this compound are susceptible to oxidation, a process that can be catalyzed by various oxidative enzymes, primarily lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes. These interactions lead to the formation of a diverse array of oxidized metabolites.

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. researchgate.net The action of lipoxygenase on methyl linoleate, a related fatty acid methyl ester, has been shown to produce C-9 and C-13 hydroperoxides, which can further decompose into various volatile compounds. nih.gov It is plausible that this compound undergoes similar enzymatic oxidation. Plant lipoxygenases, for instance, are known to act on linolenic acid to produce hydroperoxides that are precursors to various signaling molecules. researchgate.net The activity of 15-lipoxygenase-1 can catalyze reactions with various polyunsaturated fatty acids, including linolenic acid, leading to the production of both pro-inflammatory and pro-resolving mediators. google.com

Cytochrome P450 (CYP) enzymes represent another major pathway for the oxidation of polyunsaturated fatty acids. nih.govnih.gov These enzymes can metabolize PUFAs to either epoxy- or hydroxy-derivatives. The specific products formed depend on the particular CYP enzyme and the PUFA substrate. nih.gov The metabolism of PUFAs by CYP enzymes is a significant pathway that generates a variety of bioactive lipid mediators. nih.gov While direct studies on the CYP-mediated oxidation of this compound are not abundant, the established role of CYPs in oxidizing other PUFAs suggests that it is a likely substrate for these enzymes.

Table 2: Potential Oxidative Products of Polyunsaturated Fatty Acid Methyl Esters

Enzyme FamilyGeneral ProductsPotential Products from this compound
Lipoxygenases (LOXs)Hydroperoxy fatty acid methyl esters, hydroxy fatty acid methyl esters, and further decomposition products (e.g., aldehydes)Hydroperoxy-octadecatrienoate methyl esters, Hydroxy-octadecatrienoate methyl esters
Cytochrome P450 (CYPs)Epoxyoctadecadienoate methyl esters, Hydroxyoctadecatrienoate methyl estersEpoxyoctadecadienoate methyl esters, Hydroxyoctadecatrienoate methyl esters

This table outlines the general classes of products formed from the enzymatic oxidation of PUFA methyl esters and extrapolates the potential products from this compound based on known enzymatic activities.

Ecological Distribution, Bioprospecting, and Advanced Extraction of Methyl Octadeca 6,9,12 Trienoate

Occurrence and Variability in Plant Seed Oils and Microalgae

Methyl octadeca-6,9,12-trienoate is primarily found as a component of seed oils in various plant families and is also produced by certain microalgae. The concentration of its corresponding fatty acid, γ-linolenic acid (GLA), can vary significantly depending on the species and environmental conditions.

Screening of Novel Plant Sources for Gamma-Linolenic Acid Rich Lipids

Research has focused on identifying new and potent plant sources of GLA. While GLA is present in trace amounts in many plant species, significant quantities are found in the seed oils of families such as Boraginaceae, Onagraceae, and Scrophulariaceae. researchgate.netresearchgate.net

A study surveying 49 plant species from Spain identified several promising sources of GLA. researchgate.net High concentrations of GLA were particularly noted in the seeds of Boraginaceae species. researchgate.net For instance, Myosotis nemorosa seeds were found to contain up to 20.25% GLA of the total fatty acids. researchgate.net Within the Scrophulariaceae family, Scrophularia sciophila showed the highest GLA content at 10.17%. researchgate.net Other notable sources include evening primrose, blackcurrant seed oil, and borage seed oil. nutrivore.com

The following table summarizes the GLA content in the seed oils of various plant species:

Plant SpeciesFamilyGLA Content (% of Total Fatty Acids)
Myosotis nemorosaBoraginaceae20.25
Anchusa azureaBoraginaceae11.11
Borago officinalis (Borage)Boraginaceae8.7% - 28.6%
Echium asperrimumBoraginaceae21.06
Scrophularia sciophilaScrophulariaceae10.17
Oenothera biennis (Evening Primrose)Onagraceae-
Ribes nigrum (Blackcurrant)Grossulariaceae-
Cannabis sativa (Hemp)Cannabaceae-
Data sourced from multiple studies and presented as a range where available. researchgate.netresearchgate.net

Cultivation Strategies for Algal Biomass with High this compound Content

Microalgae, such as Spirulina, are also recognized as a valuable source of GLA. biotechrep.ir Various cultivation strategies are employed to enhance the lipid productivity and, consequently, the content of desired fatty acid methyl esters like this compound.

One common approach is a two-stage cultivation process. tandfonline.com In the first stage, microalgae are grown under optimal conditions to maximize biomass. tandfonline.com Subsequently, the culture is subjected to stress conditions, such as nutrient limitation (e.g., nitrogen starvation) or increased salinity, to induce the synthesis and accumulation of lipids. tandfonline.com For example, subjecting Monoraphidium dybowskii to high salt stress in the late logarithmic growth phase has been shown to enhance lipid productivity. tandfonline.com

Other factors that can be manipulated to increase lipid yield include:

Nutrient Availability: Nitrogen and phosphorus levels are critical. Nitrogen starvation is a well-known trigger for lipid accumulation. tandfonline.com

Environmental Factors: Temperature, light intensity, and pH can be optimized for both biomass growth and lipid production. nih.gov

Co-cultivation: Growing microalgae with other organisms like yeasts and bacteria can also enhance biomass and lipid yields. tandfonline.com

Extraction and Purification Methodologies for this compound from Natural Sources

The extraction and purification of this compound from natural sources involve several advanced techniques to ensure high purity and yield.

Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) Applications

Supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) are modern, green extraction techniques that offer several advantages over traditional solvent extraction methods. SFE, often using carbon dioxide as the supercritical fluid, is particularly effective for extracting lipids without the use of harsh organic solvents. The selectivity of SFE can be tuned by modifying pressure and temperature, allowing for the targeted extraction of specific lipid fractions.

PLE, also known as accelerated solvent extraction, utilizes conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process while reducing solvent consumption compared to traditional methods.

Chromatographic Techniques for High-Purity this compound Isolation

Following initial extraction, various chromatographic techniques are employed to isolate and purify this compound to a high degree.

Silver Resin Chromatography: This technique is particularly useful for separating fatty acid methyl esters based on their degree of unsaturation. nih.gov The silver ions on the resin interact with the double bonds of the fatty acids, allowing for the separation of different polyunsaturated fatty acid esters. nih.gov

Low-Temperature Crystallization: This method can be used to separate and purify isomers of fatty acid methyl esters on a large scale. researchgate.net By dissolving the mixed esters in a solvent like acetone (B3395972) and cooling to specific temperatures, different isomers can be selectively precipitated. researchgate.net

Gas Chromatography (GC): GC is a powerful analytical and preparative technique for separating volatile compounds like fatty acid methyl esters. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the individual components in a mixture. wjarr.com

Quantitative Analysis of this compound in Complex Biological Matrices

Accurate quantification of this compound in complex biological matrices, such as seed oils or algal extracts, is crucial for research and commercial purposes.

The standard method for quantitative analysis involves a two-step process:

Transesterification: The lipids extracted from the biological source are first converted into their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by heating the sample with a reagent such as potassium hydroxide (B78521) in methanol (B129727), followed by methylation using boron trifluoride-methanol. wjarr.com

Gas Chromatography (GC) Analysis: The resulting FAME mixture is then analyzed by gas chromatography. wjarr.com A small volume of the sample is injected into the GC, where the different FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column. wjarr.com A flame ionization detector (FID) is commonly used for quantification. researchgate.net By comparing the peak area of this compound to that of a known internal standard, its concentration in the original sample can be accurately determined.

For structural confirmation and identification, especially in complex mixtures, gas chromatography-mass spectrometry (GC-MS) is employed. wjarr.com This technique provides both the retention time from the GC and the mass spectrum of each component, allowing for unambiguous identification. wjarr.com

Sample Preparation Protocols for FAME Analysis in Biological Samples

The accurate analysis of this compound, a fatty acid methyl ester (FAME), from biological matrices is contingent upon meticulous sample preparation. This process typically involves the extraction of total lipids from the sample, followed by a derivatization step to convert the fatty acids into their corresponding methyl esters, which are more volatile and suitable for gas chromatography (GC) analysis.

A common procedure for the preparation of FAMEs from biological materials such as tissues, oils, and microbial biomass begins with lipid extraction. nih.gov Solvents like chloroform (B151607) and methanol are frequently employed for this purpose. whoi.edu For instance, a mixture of chloroform and methanol (2:1, v/v) can be used to effectively extract lipids. gcms.cz Following extraction, the lipid fraction is separated and purified.

The subsequent and crucial step is the transesterification or esterification of the fatty acids to their methyl esters. Several reagents and conditions can be utilized for this conversion. One widely used method involves heating the lipid extract with a solution of sulfuric acid in methanol. phenomenex.com For example, refluxing the lipid sample with a 2% aqueous solution of H2SO4 in ethanol (B145695) at 80°C for several hours can achieve this transformation. phenomenex.com Alternatively, a two-step process can be employed, starting with saponification using a base like potassium hydroxide (KOH) in methanol, followed by methylation using a catalyst such as boron trifluoride (BF₃) in methanol. gcms.cz A simpler and convenient reagent can be prepared by mixing concentrated hydrochloric acid, methanol, and toluene. nih.gov This mixture serves as an effective medium for both methanolysis and methylation of acyl lipids. nih.gov

To ensure the accuracy of quantification, an internal standard is typically added at the beginning of the sample preparation process. Common internal standards for FAME analysis include fatty acids with an odd number of carbon atoms that are not naturally present in the sample, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0). whoi.edu

After the derivatization is complete, the FAMEs are extracted from the reaction mixture using a nonpolar solvent like hexane. nih.gov The resulting FAME solution can then be concentrated and, if necessary, further purified. For samples with low FAME concentrations or complex matrices, a purification step using silica (B1680970) gel column chromatography may be employed to remove interfering compounds. nih.gov The purified FAMEs are then ready for analysis by gas chromatography-flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS). whoi.edunih.gov

A summary of a typical sample preparation protocol is presented in Table 1.

Table 1: Generalized Sample Preparation Protocol for FAME Analysis

Step Procedure Reagents/Solvents
1. Lipid Extraction Homogenization and extraction of lipids from the biological sample. Chloroform, Methanol, Water
2. Addition of Internal Standard Addition of a known amount of an internal standard for quantification. Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0)
3. Derivatization (Transesterification/Esterification) Conversion of fatty acids to their corresponding methyl esters. Methanolic HCl, BF₃ in Methanol, Methanolic H₂SO₄
4. FAME Extraction Extraction of FAMEs from the reaction mixture. Hexane or other nonpolar solvents
5. Purification (Optional) Removal of non-saponifiable materials and other impurities. Silica gel column chromatography
6. Analysis Separation and quantification of FAMEs. Gas Chromatography (GC-FID or GC-MS)

Inter-Species and Intra-Species Variability in this compound Levels

The concentration of this compound, the methyl ester of gamma-linolenic acid (GLA), exhibits significant variability both between different species and within a single species due to genetic and environmental factors.

Inter-Species Variability

This compound is not ubiquitously distributed across all organisms. Its presence is notable in certain plant seed oils, microalgae, and some species of fungi. The content of its parent fatty acid, GLA, can vary substantially among these sources. For instance, commercial production of GLA relies on a few plant species known for their high GLA content. nist.gov

Table 2 provides a comparative overview of the typical GLA content found in the oils of various species. It is important to note that these values represent the percentage of GLA in the total fatty acid profile of the oil and can be converted to this compound content.

Table 2: Inter-Species Variability of Gamma-Linolenic Acid (GLA) Content in Different Organisms

Organism Common Name Source Typical GLA Content (% of total fatty acids) Reference
Borago officinalis Borage Seed Oil 20-25% nist.gov
Ribes nigrum Blackcurrant Seed Oil 15-17% nist.gov
Oenothera biennis Evening Primrose Seed Oil 7-14% nist.gov
Spirulina platensis Spirulina Biomass Up to 31% phenomenex.com
Actinomucor elegans Fungus Biomass High producer gcms.cz
Umbelopsis isabellina Fungus Biomass Significant producer gcms.cz
Carthamus tinctorius (Genetically Modified) Safflower Seed Oil >70%

As illustrated in the table, genetically modified safflower demonstrates the highest accumulation of GLA, exceeding 70% of the total fatty acids in its seed oil. Among natural sources, borage seed oil is one of the richest, with GLA content ranging from 20% to 25%. nist.gov Blackcurrant and evening primrose oils also contain significant amounts. nist.gov The microalga Spirulina platensis and certain fungi of the Mucorales order are also notable producers of GLA. gcms.czphenomenex.com

Intra-Species Variability

Within a single species, the levels of this compound can also fluctuate based on various factors. In microorganisms like Spirulina platensis, culture conditions play a pivotal role in GLA accumulation. Factors such as light intensity, temperature, and the composition of the culture medium can be manipulated to enhance the production of this valuable fatty acid. For example, subjecting Spirulina platensis to stress conditions like low temperature or high light intensity has been shown to increase its GLA content.

Similarly, in plants, the fatty acid profile can be influenced by the specific cultivar, growing conditions, and geographical location. For example, a study on nineteen species of the genus Echium revealed a wide range of GLA content, from 9.15% to 26.31% of the total seed fatty acids, highlighting significant variation even within the same genus. gcms.cz

Table 3 presents findings on how different culture conditions can affect the GLA content in Spirulina platensis.

Table 3: Intra-Species Variability of Gamma-Linolenic Acid (GLA) in Spirulina platensis under Different Culture Conditions

Condition GLA Content (mg/g dry cell weight) Reference
Low Temperature (25°C) 13.2
Strong Light Intensity (6 klux) 14.6
Primrose Oil Supplementation (0.8% w/v) 13.5

These data underscore the potential for optimizing the production of this compound by carefully selecting the producing organism and controlling its growth or cultivation environment.

Mechanistic Investigations of Methyl Octadeca 6,9,12 Trienoate in Non Human Biological Systems

Cellular Signaling Pathways Modulated by Methyl Octadeca-6,9,12-trienoate (In Vitro Studies)

The biological activities of this compound are largely attributed to its hydrolysis to gamma-linolenic acid (GLA) and subsequent metabolism into bioactive signaling molecules. These metabolites play crucial roles in a variety of cellular processes.

Eicosanoid Biosynthesis Modulation by this compound Precursors

Once converted to GLA, the compound enters the eicosanoid biosynthesis pathway. GLA is elongated to dihomo-gamma-linolenic acid (DGLA), which serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of 1-series prostaglandins (B1171923) (PGs) and 15-hydroxyl-eicosatrienoic acid (15-HETrE), respectively.

Notably, dietary supplementation with GLA in healthy humans has been shown to increase the levels of DGLA in neutrophil phospholipids (B1166683). nist.gov This enrichment of DGLA leads to a significant alteration in the profile of eicosanoids produced by these immune cells upon stimulation. Specifically, the production of the pro-inflammatory leukotriene B4 (LTB4), a metabolite of arachidonic acid (AA), is attenuated. nist.gov This suggests a competitive mechanism where the increased availability of DGLA shifts the enzymatic machinery away from the production of pro-inflammatory AA-derived eicosanoids. nist.gov Furthermore, GLA itself has been identified as a weak antagonist of the LTB4 receptor, potentially dampening inflammatory signaling. nih.govnih.gov

The metabolic fate of GLA-derived DGLA can lead to the formation of anti-inflammatory eicosanoids. For instance, DGLA is a precursor to prostaglandin (B15479496) E1 (PGE1), a compound known to possess anti-inflammatory properties. larodan.com This modulation of the eicosanoid profile represents a key mechanism through which the precursors of this compound can influence cellular signaling in inflammatory contexts.

Table 1: Effects of Gamma-Linolenic Acid (GLA) Supplementation on Eicosanoid Precursors and Metabolites in Human Neutrophils

AnalyteChange upon GLA SupplementationImplicationReference
Dihomo-gamma-linolenic acid (DGLA)Increased in neutrophil phospholipidsShifts substrate availability for eicosanoid synthesis nist.gov
Arachidonic Acid (AA)No significant change in neutrophil phospholipids--- nist.gov
Leukotriene B4 (LTB4)Decreased synthesisAttenuation of pro-inflammatory signaling nist.gov
Prostaglandin E1 (PGE1)Precursor (DGLA) is increasedPotential for increased anti-inflammatory eicosanoid production larodan.com

Activation of Nuclear Receptors (e.g., PPARs) by this compound Metabolites

The metabolites of gamma-linolenic acid are known to interact with and activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play a central role in the regulation of lipid metabolism and inflammation.

In vitro studies have demonstrated that GLA can act as a ligand for PPARs. Specifically, research in breast cancer cells has shown that GLA's effects on gene expression are mediated through PPAR-gamma. nih.gov The activation of PPAR-gamma by GLA leads to the regulation of genes involved in cellular processes. nih.gov

Furthermore, polyunsaturated fatty acids, a class to which GLA belongs, are recognized as natural ligands for PPAR-alpha. larodan.com The activation of PPAR-alpha is a key mechanism for the regulation of fatty acid catabolism. While direct studies on this compound are limited, it is plausible that its conversion to GLA and subsequent metabolites contributes to the activation of these critical nuclear receptors, thereby influencing downstream gene expression and cellular function.

Gene Expression and Proteomic Alterations Induced by this compound

The modulation of cellular signaling pathways by the metabolites of this compound ultimately translates into changes in gene expression and the cellular proteome.

Transcriptomic Profiling in Cellular Models Exposed to this compound

While specific transcriptomic data for this compound is not extensively available, studies on its precursor, linolenic acid, and GLA provide insights into the potential genetic pathways affected. In glioma cells, treatment with GLA has been shown to alter the expression of genes involved in fatty acid biosynthesis. This suggests a feedback mechanism where the introduction of this fatty acid can regulate its own metabolic pathways.

Proteomic Analysis of Protein Responses to FAME Stimulation

Comprehensive proteomic analyses to specifically delineate the protein expression changes in response to this compound stimulation are currently limited in the scientific literature. General proteomic studies on fatty-acylated proteins have established methodologies that could be applied to investigate the specific effects of this fatty acid methyl ester. Such studies would be invaluable in identifying the full spectrum of proteins whose expression or post-translational modification is altered, providing a deeper understanding of its cellular impact.

Impact on Membrane Lipid Dynamics and Cellular Function (In Vitro and Animal Models)

The incorporation of this compound's metabolic products into cellular membranes can significantly alter their biophysical properties and the function of membrane-associated proteins.

In a Walker 256 rat tumor model, dietary administration of GLA led to profound changes in the composition of mitochondrial membranes. There was a notable increase in the levels of GLA-derived fatty acids within the mitochondrial membranes, which was associated with alterations in mitochondrial enzyme activity. Specifically, a decrease in the binding of hexokinase to the outer mitochondrial membrane was observed.

Furthermore, treatment of glioma cells with GLA resulted in an accumulation of lipid droplets, indicating a significant impact on lipid storage and metabolism. These alterations in membrane composition and lipid dynamics are likely to have far-reaching consequences for cellular function, influencing everything from signal transduction to cellular bioenergetics.

Table 2: Alterations in Mitochondrial Membrane Composition and Function in Walker 256 Rat Tumour Model with GLA Diet

ParameterObservationImplicationReference
Mitochondrial Membrane Fatty Acid CompositionIncreased levels of GLA-derived fatty acidsAltered membrane fluidity and protein function
Hexokinase BindingDecreased binding to outer mitochondrial membraneModulation of cellular metabolism
Lipid DropletsIncreased accumulation in glioma cellsImpact on lipid storage and metabolism

Incorporation of this compound into Cellular Phospholipids

Following its conversion from the methyl ester form, gamma-linolenic acid (GLA) enters the omega-6 metabolic pathway. nih.gov In a wide range of cells and tissues, including various inflammatory cells, GLA is efficiently and rapidly elongated by the enzyme ELOVL5 to form dihomo-gamma-linolenic acid (DGLA). nih.gov Due to this rapid conversion, GLA itself is typically found in low concentrations within circulating lipids and tissues. nih.gov

It is the metabolic product, DGLA, that is readily incorporated into the cellular glycerolipids, with a primary destination being the phospholipids that constitute cellular membranes. nih.gov This incorporation has been demonstrated in pre-clinical models. For instance, in a study involving Sprague-Dawley rats fed diets with graded levels of GLA, a notable increase in DGLA content was observed in the phospholipids of various immune cells, including mesenteric lymph node and spleen lymphocytes, as well as peritoneal exudate cells. nih.gov This preferential accumulation of DGLA in immune cell membranes underscores the targeted impact of dietary GLA administration on the lipid composition of these critical regulatory cells.

Influence on Membrane Fluidity and Receptor Function in Model Systems

The incorporation of DGLA, the metabolite of this compound, into membrane phospholipids can alter the physical properties and functionality of the cell membrane. The introduction of polyunsaturated fatty acids with cis-configured double bonds, such as GLA and DGLA, is known to increase membrane fluidity. This is because the kinks created by the double bonds disrupt the tight, orderly packing of the fatty acid acyl chains, leading to a more fluid membrane state.

Beyond structural changes, the active form of the compound, GLA, has been shown to directly interact with membrane-bound receptors. In a model system using porcine neutrophil membranes, GLA was identified as a weak antagonist of the leukotriene B4 (LTB4) receptor. caymanchem.com It competitively inhibited the binding of LTB4, a potent lipid mediator of inflammation, with a dissociation constant (Ki) of 1 µM. caymanchem.com This action demonstrates a direct molecular mechanism by which the compound can modulate cellular signaling pathways initiated at the cell surface.

Immunomodulatory Effects in Pre-Clinical Animal Models

The administration of this compound or its active form, GLA, has been shown to exert significant immunomodulatory effects in various pre-clinical animal models. These effects are largely attributed to the actions of its downstream metabolite, DGLA, and the subsequent production of specific eicosanoids that regulate inflammatory processes.

Modulation of Inflammatory Mediators in Rodent Models

Research using rodent models has established that GLA can effectively alter the profile of inflammatory mediators, generally shifting the balance towards a less inflammatory state. In a study on Wistar rats with formalin-induced inflammation, GLA administration led to a significant reduction in key pro-inflammatory cytokines within the central nervous system. researchgate.net

Furthermore, dietary GLA has been shown to modulate the production of eicosanoids. In Sprague-Dawley rats, a diet high in GLA significantly suppressed the synthesis of leukotriene B4 (LTB4) by peritoneal exudate cells. nih.gov LTB4 is a powerful chemoattractant and activator for neutrophils. Conversely, in a mouse model, dietary GLA enhanced the capacity of macrophages to produce prostaglandin E1 (PGE1), an eicosanoid known for its anti-inflammatory and anti-proliferative properties. nih.govahajournals.org

Modulation of Inflammatory Mediators by GLA in Rodent Models

Model SystemMediatorObserved EffectSource
Wistar Rats (Formalin-induced pain)Interleukin-1β (IL-1β)Decreased levels in spinal cord researchgate.net
Wistar Rats (Formalin-induced pain)Tumour Necrosis Factor-α (TNF-α)Decreased levels in spinal cord researchgate.net
Sprague-Dawley RatsLeukotriene B4 (LTB4)Suppressed production by peritoneal cells nih.gov
MiceProstaglandin E1 (PGE1)Enhanced production by macrophages nih.govahajournals.org

Impact on Immune Cell Activation and Cytokine Production

The immunomodulatory effects of this compound extend to the fundamental processes of immune cell activation. In an in vitro study using the RAW 264.7 mouse macrophage cell line, GLA treatment significantly inhibited the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) following stimulation with lipopolysaccharide (LPS). nih.gov These transcription factors are pivotal in orchestrating the genetic expression of numerous pro-inflammatory molecules.

The inhibition of these signaling pathways resulted in a downstream reduction of several key inflammatory proteins. nih.gov Specifically, GLA suppressed the expression of inducible nitric oxide synthase (iNOS), pro-interleukin-1β, and cyclooxygenase-2 (COX-2) in the macrophages. nih.gov In vivo studies support these findings; macrophages isolated from mice fed GLA-enriched diets demonstrated a reduced ability to stimulate the proliferation of vascular smooth muscle cells, an effect attributed to the production of the anti-proliferative mediator PGE1. nih.govscilit.com Additionally, studies in rats have shown that dietary GLA can enhance immunoglobulin production by lymphocytes in the mesenteric lymph nodes, indicating an influence on the adaptive immune response. nih.gov

Effects of GLA on Immune Cell Activation Pathways

Cell Type / ModelTarget Pathway/MoleculeObserved EffectSource
Mouse Macrophages (RAW 264.7)NF-κB ActivationInhibited nih.gov
Mouse Macrophages (RAW 264.7)AP-1 ActivationInhibited nih.gov
Mouse Macrophages (RAW 264.7)Inducible Nitric Oxide Synthase (iNOS)Decreased protein expression nih.gov
Mouse Macrophages (RAW 264.7)Pro-interleukin-1βDecreased protein expression nih.gov
Mouse Macrophages (RAW 264.7)Cyclooxygenase-2 (COX-2)Decreased protein expression nih.gov

Advanced Analytical Methodologies for Research on Methyl Octadeca 6,9,12 Trienoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like FAMEs. researchgate.net It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. researchgate.net This combination is particularly effective for differentiating and quantifying isomers of methyl octadeca-6,9,12-trienoate.

The derivatization of fatty acids to their methyl esters is a common practice in GC analysis to enhance volatility and thermal stability. thermofisher.comnih.gov A rapid and sensitive GC-MS method allows for the determination of fatty acid methyl esters, including positional and geometrical isomers with chain lengths from C8 to C28. nih.gov For complex mixtures, such as those found in food samples, the number of fatty acid isomers can be high, leading to potential co-elution. gcms.cz In such cases, GC-MS can resolve overlapping peaks through selected ion monitoring (SIM), ensuring accurate quantification. nih.gov

Table 1: GC-MS Parameters for FAME Analysis

ParameterTypical Value/Condition
Column Type Highly polar cyanopropyl or biscyanopropyl
Column Dimensions 10 m - 100 m length, 0.1 mm - 0.25 mm ID
Carrier Gas Helium, Hydrogen, or Nitrogen
Injection Mode Splitless
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF)

This table provides a general overview of typical GC-MS parameters and may vary depending on the specific application and instrumentation.

The choice of GC column chemistry is critical for the effective separation of trienoic FAME isomers. Highly polar stationary phases, such as those containing cyanopropyl functional groups, are generally preferred for separating FAMEs based on their degree of unsaturation and geometric configuration (cis/trans). thermofisher.cominterchim.frnih.gov

For instance, a high-polarity 70% cyanopropyl polysilphenylene-siloxane phase is optimized for FAME analysis, offering a high operating temperature and low bleed, making it suitable for MS detection. thermofisher.com While longer columns (e.g., 100 m) have traditionally been used to achieve the necessary resolution, shorter, high-efficiency columns (e.g., 10 m) can significantly reduce analysis time and increase sample throughput without compromising separation quality. thermofisher.com Medium-polar cyanopropyl columns can provide excellent separation for complex FAME mixtures and can also achieve some separation of cis-trans isomers. interchim.fr For more detailed cis-trans separations, a highly polar cyanopropyl column is the preferred choice. interchim.frnih.gov

The elution order of FAMEs on these columns is influenced by both the carbon number and the number of double bonds. gcms.cz The stronger interaction of cis-isomers with the polar stationary phase typically results in trans-isomers eluting first. interchim.fr

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of complex molecules, including the isomers of this compound. While conventional MS has limitations in distinguishing between isomers that produce similar fragment ions, MS/MS methods can provide more detailed structural information. nih.gov

In an MS/MS experiment, a specific precursor ion is selected and then fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern can be used to identify the positions of double bonds and the stereochemistry of the molecule. Various MS/MS techniques have been developed to enhance isomer discrimination without the need for chromatographic separation. nih.gov These methods often rely on subtle differences in the fragmentation pathways of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules, providing critical information on the stereochemistry and position of functional groups within this compound.

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the configuration of double bonds (cis or trans) in fatty acid methyl esters. The chemical shifts of protons and carbons adjacent to or part of a double bond are highly sensitive to its geometry.

In ¹H NMR, the coupling constants (J-values) between olefinic protons can definitively distinguish between cis and trans isomers. Generally, the J-value for trans-protons is significantly larger (typically 12-18 Hz) than for cis-protons (typically 6-12 Hz). The chemical shifts of the protons themselves also differ, with olefinic protons in a trans configuration often appearing at a slightly different frequency than those in a cis configuration.

¹³C NMR provides complementary information. The chemical shifts of the carbons involved in the double bond, as well as the adjacent allylic carbons, are influenced by the stereochemistry. These subtle differences in chemical shifts can be used to assign the configuration of each double bond within the trienoic chain.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Olefinic Groups

NucleusCis IsomerTrans Isomer
¹H (Olefinic) ~5.3-5.4~5.3-5.4
¹³C (Olefinic) ~127-132~128-133

Note: These are approximate chemical shift ranges and can vary based on the solvent and the specific molecular structure.

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous structural assignment of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It is invaluable for tracing the connectivity of the entire carbon chain, identifying adjacent protons, and confirming the positions of the double bonds. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of proton signals to their corresponding carbon atoms, providing a clear map of the carbon skeleton. princeton.eduox.ac.uk

By combining the information from these 2D NMR experiments, a comprehensive and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Untargeted Lipidomics and Metabolic Profiling

Liquid chromatography-mass spectrometry (LC-MS) has become a central platform in the fields of lipidomics and metabolomics, enabling the comprehensive analysis of lipids, including this compound, in complex biological samples. escholarship.org Untargeted lipidomics aims to measure as many lipid species as possible to provide a global snapshot of the lipidome.

The versatility of LC allows for the separation of a wide range of lipid classes based on their physicochemical properties. escholarship.org Coupled with high-resolution mass spectrometry, it facilitates the identification and relative quantification of hundreds to thousands of lipid molecules in a single analysis. escholarship.orgnih.gov Targeted LC-MS/MS approaches can also be developed for the sensitive and specific quantification of a predefined set of lipids, which is particularly useful when sample amounts are limited. nih.gov

In metabolic profiling studies, LC-MS is employed to investigate changes in the lipidome in response to various stimuli or in different physiological states. This can reveal alterations in metabolic pathways and identify potential biomarkers. For instance, untargeted metabolomics using LC-MS has been used to study the circulating lipid metabolite profiles in various diseases.

LC Separations Coupled with High-Resolution Mass Spectrometry

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a powerful tool for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the mass accuracy and resolving power of advanced mass analyzers, such as time-of-flight (TOF) and Orbitrap instruments.

In a typical LC-HRMS workflow, the sample containing this compound is first subjected to chromatographic separation, often using reversed-phase columns that separate lipids based on their hydrophobicity. The high-resolution mass spectrometer then provides highly accurate mass measurements of the eluting compounds, enabling the determination of their elemental composition with a high degree of confidence. This is crucial for distinguishing this compound from other isomeric FAMEs that have the same nominal mass.

High-resolution mass spectrometry is particularly adept at differentiating between various isomers of fatty acid methyl esters. While electron ionization mass spectrometry has traditionally been considered limited in its ability to distinguish between geometrical isomers of unsaturated fatty acids, low-energy electron ionization techniques have shown promise in providing unique fragmentation patterns for different isomers of alpha-linolenic acid methyl ester, a close relative of this compound.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

ParameterValueSignificance
Molecular FormulaC19H32O2Elemental composition of the compound.
Exact Mass292.24023Precise mass used for identification and confirmation.
Common Adducts (Positive Ion Mode)[M+H]+, [M+Na]+, [M+K]+Observed ions in the mass spectrum that aid in molecular weight determination.
Common Adducts (Negative Ion Mode)[M-H]-, [M+Cl]-Observed ions in the mass spectrum that aid in molecular weight determination.

Application in Tracing Metabolic Fates of this compound

The metabolic fate of this compound can be effectively traced using stable isotope labeling in conjunction with LC-HRMS. By introducing isotopically labeled versions of the compound, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow its transformation into various metabolites within biological systems.

Studies on the metabolism of 6,9,12-octadecatrienoic acid in rat hepatocytes have demonstrated that this fatty acid is readily acylated into phospholipids (B1166683) and triacylglycerols. Over time, it is further metabolized into longer-chain polyunsaturated fatty acids. LC-HRMS can be employed to identify and quantify these downstream metabolites by tracking the incorporation of the isotopic label. The high mass accuracy of the instrument allows for the confident identification of these labeled metabolites against a complex biological background.

This metabolomic approach provides invaluable insights into the biochemical pathways involving this compound and its roles in cellular lipid metabolism.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a non-destructive means to investigate the conformational properties and intermolecular interactions of this compound.

Attenuated Total Reflectance (ATR-FTIR) for Thin Film and Solution Analysis

Attenuated Total Reflectance (ATR)-FTIR is a versatile technique for analyzing samples in both thin film and solution states with minimal sample preparation. It is particularly useful for studying the vibrational modes of functional groups within the this compound molecule.

The ATR-FTIR spectrum of a fatty acid methyl ester is characterized by several key absorption bands. The most prominent of these is the C=O stretching vibration of the ester group, typically observed around 1740 cm⁻¹. The precise position of this band can be influenced by factors such as hydrogen bonding and the polarity of the surrounding environment, providing insights into intermolecular interactions. Other significant bands include the C-H stretching vibrations of the alkyl chain (around 2850-3000 cm⁻¹) and the C-O stretching vibrations of the ester group (around 1170 cm⁻¹). The presence of cis double bonds in the molecule gives rise to a characteristic C-H bending vibration around 720 cm⁻¹.

Table 2: Characteristic ATR-FTIR Vibrational Frequencies for Fatty Acid Methyl Esters

Vibrational ModeFrequency Range (cm⁻¹)Assignment
C-H Stretching (sp²)~3010=C-H stretching of the double bonds
C-H Stretching (sp³)2850 - 2960Asymmetric and symmetric stretching of CH₂ and CH₃ groups
C=O Stretching~1740Stretching of the ester carbonyl group
CH₂ Scissoring~1465Bending vibration of the methylene groups
C-O Stretching~1170Stretching of the ester C-O bond
C-H Bending (cis)~720Out-of-plane bending of cis-disubstituted double bonds

Raman Spectroscopy for In Situ Characterization of FAMEs

Raman spectroscopy is a complementary vibrational technique that is particularly well-suited for the in situ characterization of fatty acid methyl esters in various environments, including biological systems. A significant advantage of Raman spectroscopy is its low sensitivity to water, making it ideal for studying aqueous samples.

The Raman spectrum of this compound exhibits characteristic peaks that can be used for its identification and for studying its conformational state. The C=C stretching vibrations of the three double bonds are typically observed around 1656 cm⁻¹. The intensity of this peak can be correlated with the degree of unsaturation. The =C-H stretching and bending modes appear around 3015 cm⁻¹ and 1266 cm⁻¹, respectively. The CH₂ twisting and scissoring modes are also present in the spectrum.

A powerful application of Raman spectroscopy is in live-cell imaging. By using deuterated analogues of this compound, where hydrogen atoms are replaced by deuterium, a Raman-silent region in the cellular spectrum can be utilized for visualization. The C-D stretching vibrations give rise to a distinct Raman signal in a region that is free from interference from endogenous biomolecules, allowing for the tracking of the FAME's distribution and accumulation within cells in real-time. For instance, deuterated γ-linolenic acid has been successfully visualized in intracellular lipid droplets using Raman microscopy. rsc.org

Table 3: Key Raman Bands for the Analysis of Unsaturated Fatty Acid Methyl Esters

Raman Shift (cm⁻¹)Vibrational AssignmentSignificance
~3015=C-H StretchingIndicates the presence of double bonds.
~2854CH₂ Symmetric StretchingRelates to the aliphatic chain.
~1745C=O StretchingCharacteristic of the ester functional group.
~1656C=C Stretching (cis)Directly proportional to the number of double bonds. semanticscholar.org
~1440CH₂ ScissoringProvides information on the packing and conformation of the alkyl chain.
~1266=C-H in-plane bending (cis)Characteristic of cis-double bonds.

Potential Non Therapeutic/industrial Applications and Biorefinery Integration of Methyl Octadeca 6,9,12 Trienoate

Utilization in Advanced Biofuel Research and Development

The quest for sustainable and renewable energy sources has led to extensive research into biodiesel, a fuel derived from vegetable oils and animal fats. Fatty acid methyl esters (FAMEs) are the primary components of biodiesel, and the specific composition of these esters significantly influences the fuel's properties.

Methyl octadeca-6,9,12-trienoate's potential as a biodiesel component is primarily linked to its high degree of unsaturation. While this characteristic can present challenges, it also offers certain advantages. Research indicates that biodiesel derived from soybean oil, which contains polyunsaturated fatty acid methyl esters, can exhibit a high cetane number, signifying good ignition quality. For instance, one study reported a cetane number of 68.4 for soybean oil-derived biodiesel, which is considerably higher than that of conventional diesel.

However, the presence of multiple double bonds in the molecule also makes it more susceptible to oxidation, which can lead to the formation of deposits and compromise fuel stability. The flash and fire points of biodiesel containing high levels of unsaturated esters may also be lower than those of diesel, which could have implications for handling and storage.

Table 1: Comparison of Fuel Properties

PropertySoybean Oil BiodieselConventional Diesel
Cetane Number68.440-55
Flash PointLower than dieselHigher than biodiesel
Fire PointLower than dieselHigher than biodiesel
Note: Data for soybean oil biodiesel is indicative of biodiesel with a high content of polyunsaturated fatty acid methyl esters.

Furthermore, a notable concern with highly unsaturated biodiesel is the increased emission of nitrogen oxides (NOx). researchgate.net This is a significant environmental consideration that needs to be addressed for the widespread adoption of such fuels. Conversely, emissions of hydrocarbons (HC) and smoke are generally not significantly different from other biodiesel formulations. researchgate.net

Role in Novel Materials Science and Polymer Chemistry

The reactive nature of the double bonds in this compound makes it a valuable precursor for the synthesis of bio-based polymers and other materials. This aligns with the growing demand for sustainable alternatives to petroleum-derived products in the chemical industry.

The unsaturation in fatty acid methyl esters can be chemically modified to create monomers for polymerization. One common approach is epoxidation, where the double bonds are converted into oxirane groups. These epoxidized fatty acid methyl esters can then be used to produce bio-based epoxy resins. mdpi.com This process offers a sustainable route to producing thermosetting polymers with a wide range of applications, from adhesives to composites.

Fatty acid methyl esters can also be employed as reactive diluents in coating formulations. dss.go.thdiva-portal.org In this application, they serve to reduce the viscosity of the coating, thereby lowering the emission of volatile organic compounds (VOCs). diva-portal.org During the curing process, the methyl ester can react and become incorporated into the final film, contributing to the coating's properties. diva-portal.org

In the field of lubricants, there is growing interest in using fatty acid-based compounds as additives or base oils. While direct research on this compound as a lubricant is limited, studies on related fatty acid methyl esters suggest potential applications. For instance, ionic liquids derived from fatty acids have been investigated as lubricant additives.

Applications in Aquaculture and Animal Nutrition Research

This compound, as a derivative of gamma-linolenic acid (GLA), holds significant potential in the field of animal nutrition, particularly in aquaculture and for livestock. GLA is an omega-6 fatty acid that plays a crucial role in various physiological processes.

Research has shown that the supplementation of animal feed with GLA can have beneficial effects on the immune system and gut health. A study on broiler chickens demonstrated that a diet supplemented with GLA and beta-carotene led to an increase in the oxidative burst of phagocytes and a significant reduction in enterobacteria in the gut. nih.govnih.gov This suggests that this compound could be a valuable component in feed formulations aimed at enhancing the health and disease resistance of poultry.

Table 2: Potential Effects of GLA Supplementation in Animal Feed

ParameterObserved Effect
Immune ResponseIncreased oxidative burst of phagocytes nih.govnih.gov
Gut HealthSignificant reduction of enterobacteria nih.govnih.gov
GrowthPotential for improved growth and regeneration of skeletal muscles nih.govnih.gov

Dietary Supplementation Studies in Livestock for Omega-6 Fatty Acid Enrichment

The incorporation of this compound, or oils rich in its parent fatty acid GLA, into livestock feed is primarily aimed at enriching animal products such as meat and eggs with beneficial omega-6 fatty acids. Although GLA is an omega-6 fatty acid, some of its metabolites have anti-inflammatory properties, making it a desirable component for functional foods. nih.gov

Research in broiler chickens has shown that dietary supplementation with GLA can influence the immune system and gut microbiota. nih.gov A study involving the addition of a prefermented cereal product high in fungal GLA and beta-carotene to broiler feed resulted in an improved immune response. nih.gov Specifically, there was a significant increase in the oxidative burst of phagocytes and a notable reduction in enterobacteria in the gut, suggesting a beneficial health effect. nih.gov

While direct studies on this compound are limited, research on GLA-rich oils like borage oil provides insight. In cats, a diet enriched with high-GLA borage oil led to significant increases in the plasma phospholipid levels of dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (ARA), key metabolites of GLA. nih.gov This demonstrates successful incorporation and metabolism of the supplemented fatty acid.

The table below summarizes findings from a study on broiler chickens, illustrating the impact of GLA supplementation on immune parameters.

ParameterControl GroupGLA-Supplemented GroupSignificance
Oxidative Burst of Phagocytes BaselineSignificant IncreaseImmunostimulation
CD4+CD8- Lymphocytes in Blood BaselineSignificant IncreaseImmunostimulation
CD4:CD8 Ratio BaselineSignificant IncreaseImmunostimulation
Gene Expression for IgA (Gut) BaselineUpregulationLocal B-lymphocyte Stimulation
Enterobacteria Count (Gut) BaselineSignificant ReductionImproved Gut Health

This table presents a summary of the effects of a GLA- and beta-carotene-rich feed supplement on broiler chicken immunity and gut health, based on findings from a study. nih.gov

Impact on Growth Performance and Lipid Profiles in Aquatic Species

In aquaculture, the fatty acid composition of feed is critical for the growth, health, and nutritional quality of the final product. The impact of specific fatty acids like GLA, delivered as this compound or within oils, has been a subject of investigation.

Studies on various fish species have shown that the dietary ratio of different polyunsaturated fatty acids (PUFAs) can significantly influence the fatty acid profile of the tissues. For instance, in silver barb (Puntius gonionotus), altering the dietary ratio of α-linolenic acid (ALA) to linoleic acid (LA) affected the deposition of n-6 long-chain PUFAs in the muscle and liver. nih.gov While this study did not use GLA directly, it highlights the principle that dietary fatty acid manipulation directly impacts the composition of the fish.

In coho salmon (Oncorhynchus kisutch) alevins, dietary supplementation with appropriate levels of linoleic acid (a precursor to GLA) was shown to improve the final body weight and specific growth rate. mdpi.com The fatty acid composition of the fish muscle was closely correlated with the fatty acid profile of the diets. mdpi.com This suggests that supplementing aquaculture feeds with this compound could effectively increase the tissue content of GLA and its metabolites.

The table below details the fatty acid composition of muscle tissue in coho salmon fed diets with varying levels of linoleic acid (LA), demonstrating the dose-dependent incorporation of n-6 PUFAs.

Dietary LA Level18:2n-6 (LA) in Muscle (% Total FA)Total n-6 PUFA in Muscle (% Total FA)
0.11% 10.3511.08
0.74% 11.2311.98
1.37% 12.0112.79
2.00% 12.6713.48
2.63% 13.5414.37
3.26% 14.2215.09

Data adapted from a study on Coho Salmon alevins, showing how muscle fatty acid profiles reflect dietary intake. mdpi.com

Integration into Biorefinery Concepts for Value-Added Products

This compound is a prime candidate for production within an integrated biorefinery. A biorefinery is a facility that converts biomass into a range of valuable products, including biofuels, biochemicals, and other materials, analogous to a petroleum refinery. ieabioenergy.com Oleaginous microorganisms, such as certain yeasts, fungi, and microalgae, are particularly well-suited for this, as they can produce high-value lipids, including GLA, from various biomass feedstocks. cetjournal.itnih.gov

Cascade Utilization of Biomass for this compound Production

The principle of cascade utilization involves the sequential extraction of value from biomass, starting with the highest-value components. rsc.org In the context of producing this compound, this approach is highly relevant. Lignocellulosic biomass, a vast and underutilized resource, can be pre-treated and hydrolyzed to release sugars. nih.govbiofueljournal.com

These sugars then serve as a fermentation substrate for oleaginous microbes, such as the fungus Mucor circinelloides or various yeasts, to produce single-cell oils (SCOs) rich in GLA. nih.govresearchgate.net After extracting the high-value GLA-containing oil, the residual biomass can be further processed. For example, it can be used to produce biofuels, protein-rich animal feed, or undergo anaerobic digestion to generate biogas. nih.govnih.gov This cascading approach ensures that all fractions of the initial biomass are converted into useful products, enhancing the sustainability and economic viability of the process. rsc.org

Microalgae are also a promising feedstock in a cascading biorefinery model. nih.gov Certain strains can accumulate significant quantities of valuable lipids. After lipid extraction for products like this compound, the remaining microalgal biomass can be used for biogas production or as a source of other bioactive compounds. nih.gov

Economic and Environmental Sustainability Assessments of Biorefinery Processes

The viability of producing this compound in a biorefinery hinges on both economic and environmental factors, which are typically evaluated using techno-economic analysis (TEA) and life cycle assessment (LCA). rsc.org

Techno-Economic Analysis (TEA): TEA evaluates the economic performance of a production process. For microbial oil production, studies have identified key cost drivers. A TEA of a lignocellulosic biorefinery using oleaginous yeasts to produce microbial oils estimated a production cost of approximately €4 per kilogram. cetjournal.itcetjournal.it A major contributing factor to this cost was the price of enzymes required for the hydrolysis of the biomass. cetjournal.itcetjournal.it Sensitivity analyses have shown that fluctuations in the cost of both enzymes and the biomass feedstock can significantly impact the final product cost. cetjournal.it

Life Cycle Assessment (LCA): LCA is used to assess the environmental impacts of a product or process from cradle to gate. mdpi.com For biorefineries, this includes evaluating impacts such as greenhouse gas emissions, fossil fuel depletion, and eutrophication potential. semanticscholar.org An LCA of biodiesel production from microalgae revealed that the energy demand during cultivation, infrastructure, and nutrient supply are the main sources of environmental impact. researchgate.net However, implementing strategies like nutrient recycling and utilizing residual biomass for energy credits can reduce these impacts by an average of 11%. researchgate.net The choice of feedstock and conversion technology is crucial, as biochemical routes like fermentation and anaerobic digestion are currently receiving the most research attention for integrated assessments. rsc.org

Emerging Research Frontiers and Future Directions in Methyl Octadeca 6,9,12 Trienoate Science

Systems Biology Approaches to Elucidate Complex Interactions

Understanding the complete biological role of Methyl octadeca-6,9,12-trienoate requires a holistic perspective that moves beyond single-target interactions. Systems biology, with its focus on the complex interplay of biological components, offers a powerful framework for mapping the compound's journey through metabolic and signaling networks.

Upon introduction to a biological system, it is anticipated that this compound is hydrolyzed to its constituent fatty acid, gamma-linolenic acid (GLA). The subsequent metabolic fate of GLA is a key area of investigation. In mammalian cells, GLA is a crucial intermediate in the n-6 fatty acid pathway. It is elongated to dihomo-gamma-linolenic acid (DGLA), which is a precursor to a range of bioactive lipid mediators, including anti-inflammatory eicosanoids. nih.gov

Studies on the metabolism of 6,9,12-octadecatrienoic acid in rat hepatocytes have shown that it is rapidly acylated into phospholipids (B1166683) and triacylglycerols. nih.gov This initial incorporation into a labile phospholipid pool is followed by its release and further metabolism into longer-chain fatty acids. nih.gov This dynamic process suggests a complex regulatory network governing the availability and conversion of GLA, which would be a prime target for systems biology modeling.

Furthermore, research into the metabolism of 6,9,12-octadecatrienoic acid in the red alga Lithothamnion corallioides has revealed alternative metabolic pathways, leading to the formation of a conjugated tetraene fatty acid and a bis-allylic hydroxy acid. nih.gov This highlights the potential for diverse metabolic routes in different organisms, which can be explored using multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) to build comprehensive metabolic models.

Future systems biology research will likely focus on:

Developing kinetic models of GLA and DGLA metabolism to predict the downstream effects of this compound administration.

Integrating multi-omics data to identify novel enzymes, transporters, and signaling molecules that interact with the compound and its metabolites.

Investigating the influence of genetic variations, particularly in fatty acid desaturase (FADS) genes, on the metabolic and signaling outcomes of this compound supplementation. nih.gov

Advanced Computational Modeling and Cheminformatics for Structure-Activity Relationships

Computational modeling and cheminformatics are becoming indispensable tools for predicting the biological activities of molecules and for designing novel compounds with desired properties. While specific quantitative structure-activity relationship (QSAR) studies on this compound are not yet abundant in the literature, the methodologies applied to other fatty acid methyl esters (FAMEs) and related compounds provide a clear roadmap for future research.

QSAR studies on other methyl esters have successfully generated models to predict their binding affinity to various biological targets. nih.gov For instance, 2D and 3D QSAR models have been developed for arylsubstituted cycloalkenecarboxylic acid methyl esters to understand their interaction with the human dopamine (B1211576) transporter. nih.gov These approaches could be adapted to this compound to predict its potential interactions with a wide range of receptors and enzymes.

Pharmacophore identification, another key computational technique, can be used to define the essential three-dimensional arrangement of functional groups responsible for the biological activity of this compound and its metabolites. This information is crucial for designing derivatives with enhanced potency or selectivity.

Future computational research in this area will likely involve:

The development of robust QSAR models to predict the anti-inflammatory, anti-cancer, and other biological activities of this compound and its derivatives.

The use of molecular docking simulations to visualize and analyze the binding of this compound to the active sites of enzymes such as cyclooxygenases and lipoxygenases.

The application of machine learning algorithms to analyze large datasets of FAMEs and identify novel structure-activity relationships.

Development of Novel Analytical Probes and Biosensors for this compound

The development of sensitive and selective analytical tools is paramount for understanding the distribution, metabolism, and cellular functions of this compound. Current analytical methods for FAMEs often rely on gas chromatography-mass spectrometry (GC-MS), which is powerful but can be time-consuming and requires extensive sample preparation. nih.govgcms.czshimadzu.com There is a growing need for novel probes and biosensors that can provide real-time and in-situ measurements of this compound.

Fluorescent probes offer a promising avenue for visualizing the uptake and intracellular localization of this compound. Fluorescently labeled fatty acid analogs, such as those based on BODIPY, nitrobenzoxadiazole (NBD), and pyrene, have been successfully used to track other lipids within cells. thermofisher.com These strategies could be adapted by synthesizing a fluorescently tagged version of this compound.

Biosensors, which combine a biological recognition element with a signal transducer, represent another exciting frontier. While specific biosensors for this compound are yet to be developed, research on sensors for other fatty acids provides valuable insights. For example, bienzymatic biosensors using lipoxygenase (LOX) and horseradish peroxidase (HRP) have been developed for the detection of linoleic acid. nih.gov Given that GLA is a substrate for LOX, a similar approach could be explored for this compound, likely after its enzymatic hydrolysis to GLA.

Electrochemical biosensors, which measure changes in electrical properties upon analyte binding, also hold potential. usq.edu.au Microbial electrochemical sensors are being investigated for the measurement of volatile fatty acids, and this technology could potentially be adapted for the detection of specific polyunsaturated fatty acids. usq.edu.au

The table below summarizes some of the existing technologies that could be foundational for the development of analytical tools for this compound.

TechnologyPrinciplePotential Application for this compound
Fluorescent Probes Covalent attachment of a fluorophore to the target molecule.Synthesis of a fluorescently labeled this compound for live-cell imaging of its uptake and distribution.
Enzyme-Based Biosensors Utilization of enzymes that specifically interact with the target molecule or its derivatives to generate a detectable signal.Development of a biosensor using lipoxygenase to detect GLA released from this compound.
Electrochemical Sensors Measurement of changes in current, potential, or impedance upon interaction with the target molecule.Design of an electrochemical sensor for the rapid and sensitive quantification of this compound in various matrices.

Sustainable Production Technologies and Industrial Scale-Up Considerations

The increasing demand for polyunsaturated fatty acids and their esters in the pharmaceutical, nutraceutical, and cosmetic industries necessitates the development of sustainable and economically viable production methods. For this compound, this involves exploring both the sourcing of the raw material, GLA, and the efficiency of the esterification process.

Currently, GLA is primarily sourced from plant oils such as borage oil, evening primrose oil, and blackcurrant seed oil. ontosight.ai The production of this compound from these oils typically involves a transesterification reaction. Research is ongoing to optimize these processes using enzymatic catalysts, such as immobilized lipases, which offer a greener alternative to chemical catalysts. mdpi.com Enzymatic processes can be conducted under milder conditions and can offer higher selectivity, reducing the formation of byproducts. mdpi.com

Another promising avenue is the microbial production of GLA. Genetic engineering of oleaginous yeasts, such as Pichia pastoris, to express delta-6 desaturase genes has been shown to enable the production of GLA. nih.gov This approach offers the potential for a more controlled and scalable production process that is independent of agricultural factors.

For the industrial scale-up of this compound production, several factors need to be considered. The efficiency of the extraction of GLA from its natural sources or microbial biomass is crucial. Supercritical fluid extraction using carbon dioxide is a green and efficient method for this purpose. Furthermore, the development of continuous production processes, such as those utilizing rotor-stator hydrocavitation reactors for transesterification, can significantly improve throughput and reduce energy consumption. nih.gov

The following table outlines key considerations for the sustainable production and scale-up of this compound.

AspectKey Considerations
Raw Material Sourcing - Cultivation and harvesting of high-GLA yielding plants. - Development of high-producing microbial strains through metabolic engineering.
Extraction - Optimization of green extraction techniques like supercritical CO2 extraction. - Efficient separation of GLA from other fatty acids.
Esterification - Use of biocatalysts (e.g., immobilized lipases) for improved sustainability and selectivity. - Development of continuous flow reaction systems.
Purification - Implementation of cost-effective purification methods to achieve high-purity this compound.
Process Intensification - Application of technologies like hydrocavitation to enhance reaction rates and reduce energy consumption.

Q & A

Basic: What analytical techniques are most reliable for identifying Methyl octadeca-6,9,12-trienoate in complex biological matrices?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key parameters include:

  • Retention time : 23.7 min (as observed in fungal metabolite studies using a DB-5MS column) .
  • Mass spectral data : Molecular ion [M+H]+ at m/z 292.46 (calculated exact mass: 292.2402) and diagnostic fragments (e.g., m/z 236 for methyl ester cleavage) .
  • Isomeric differentiation : Compare retention indices with co-eluting standards (e.g., (9Z,12Z,15Z)-isomer at 24.8 min) and use tandem MS/MS to confirm double-bond positions via ozonolysis or charge-remote fragmentation .

Basic: How can researchers synthesize this compound with high stereochemical purity?

Methodological Answer:

  • Esterification : React γ-linolenic acid (GLA, 506-26-3) with methanol under acidic catalysis (e.g., H₂SO₄) at 60°C for 6–8 hours .
  • Purification : Use silica gel chromatography (hexane:ethyl acetate, 9:1) or preparative HPLC with a C18 column .
  • Validation : Confirm purity (>98%) via GC-MS and ¹H-NMR (characteristic signals at δ 5.3–5.4 ppm for three conjugated cis double bonds) .

Advanced: How does the positional isomerism of this compound influence its biological activity in lipid signaling pathways?

Methodological Answer:

  • Comparative studies : Contrast the 6,9,12-trienoate isomer with 9,12,15-trienoate using in vitro models (e.g., human colorectal mucosa or murine lung tissue). Evidence suggests the 6,9,12-isomer forms part of phosphatidylserine (PS) lipids implicated in inflammation .
  • Mechanistic assays : Use lipidomics imaging (e.g., MALDI-TOF at 40 μm resolution) to map spatial distribution in tissues .
  • Functional validation : Knockdown enzymes like Δ6-desaturase to assess isomer-specific effects on prostaglandin or leukotriene synthesis .

Advanced: How can researchers resolve contradictory annotations of this compound in untargeted metabolomics datasets?

Methodological Answer:

  • Multi-modal validation : Cross-reference m/z 292.46 with:
    • LC-MS/MS : Use HILIC columns to separate polar metabolites and confirm retention behavior .
    • Isotopic labeling : Compare with deuterated standards to rule out adduct interference (e.g., [M+Na]+ or [M+NH₄]+) .
  • Database alignment : Match spectra against NIST Chemistry WebBook (ID: WXJXHVWFHVIRRU-JPFHKJGASA-N) and lipid-specific repositories like LIPID MAPS .
  • Statistical filtering : Apply false-discovery rate (FDR) correction to MSI annotations in colorectal mucosa studies, where conflicting PS(15:0/18:2) assignments occur .

Advanced: What experimental strategies optimize the quantification of this compound in trace-level biological samples?

Methodological Answer:

  • Extraction : Use hexane:isopropanol (3:2) for lipid recovery from tissues, followed by solid-phase extraction (SPE) to remove phospholipids .
  • Derivatization : Enhance GC-MS sensitivity via trimethylsilylation (TMS) of carboxyl groups .
  • Calibration : Prepare standard curves (0.1–4.0 μg/mL) in n-heptane with methyl heptadecanoate as an internal standard .
  • Reproducibility : Include QC samples spiked with 0.15 μg/mL to monitor inter-batch variability (RSD <5%) .

Advanced: How does this compound interact with antimicrobial agents in fungal endophyte systems?

Methodological Answer:

  • Co-culture assays : Test synergism with known antifungals (e.g., amphotericin B) using checkerboard MIC assays. Evidence from Fusarium HU0298 shows additive effects at 0.15 μg/mL .
  • Membrane disruption : Use fluorescence microscopy with DiOC₆(3) to assess bacterial membrane potential changes post-treatment .
  • Metabolomic profiling : Track shifts in fatty acid β-oxidation pathways via ¹³C-isotope tracing in Staphylococcus aureus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.